Rimegepant - 1289023-67-1

Rimegepant

Catalog Number: EVT-253595
CAS Number: 1289023-67-1
Molecular Formula: C28H28F2N6O3
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rimegepant is a small molecule classified as a calcitonin gene-related peptide (CGRP) receptor antagonist. [] In scientific research, rimegepant serves as a valuable tool for investigating the role of CGRP in various physiological and pathological processes. []

Future Directions
  • Exploring the long-term effects of CGRP receptor blockade. []
  • Investigating the potential benefits and risks of combining rimegepant with other migraine treatments. []
  • Further exploring the potential of rimegepant for drug repurposing in other diseases. []
  • Developing novel derivatives of rimegepant with improved pharmacological properties. []

Olcegepant

Compound Description: Olcegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. It was investigated as a potential treatment for migraine but was ultimately discontinued from development. []

Relevance: Olcegepant is structurally similar to rimegepant and shares its mechanism of action, blocking the CGRP receptor. Rimegepant was developed as a successor to olcegepant. []

Ubrogepant

Compound Description: Ubrogepant is an orally administered, small-molecule CGRP receptor antagonist indicated for the acute treatment of migraine with or without aura in adults. [, , , , , ]

Relevance: Ubrogepant is another gepant, like rimegepant, that acts by blocking the CGRP receptor. They share structural similarities and are both used for the acute treatment of migraine headaches. [, , , , , ]

Lasmiditan

Compound Description: Lasmiditan is an orally administered, selective serotonin (5-HT) 1F receptor agonist indicated for the acute treatment of migraine with or without aura in adults. [, , , , , ]

Relevance: While lasmiditan targets a different receptor than rimegepant (5-HT1F receptor vs CGRP receptor), both drugs are used for the acute treatment of migraine. They are often compared in research studies exploring the efficacy and safety of different migraine therapies. [, , , , , ]

Sumatriptan

Compound Description: Sumatriptan is a selective serotonin (5-HT) 1B/1D receptor agonist that is widely used for the acute treatment of migraine headaches. [, , ]

Relevance: Sumatriptan represents the traditional class of triptan medications used for migraine. It has a different mechanism of action than rimegepant. Research often compares the efficacy and safety of rimegepant to triptans like sumatriptan, particularly in patients who have not responded well to triptans or cannot tolerate their side effects. [, , ]

Erenumab

Compound Description: Erenumab is a monoclonal antibody (mAb) that binds to the CGRP receptor, effectively blocking CGRP activity. It is indicated for the preventive treatment of migraine in adults. [, , ]

Relevance: Erenumab and rimegepant target the same pathway (CGRP), but erenumab is used for migraine prevention, while rimegepant is primarily used for acute treatment. Research explores the safety and efficacy of using both drugs concomitantly for managing migraine. [, , ]

Fremanezumab

Compound Description: Fremanezumab is a fully humanized monoclonal antibody that binds to the CGRP ligand, preventing it from binding to its receptor. It is indicated for the preventive treatment of migraine in adults. [, ]

Relevance: Similar to erenumab, fremanezumab targets the CGRP pathway for migraine prevention and is investigated alongside rimegepant for potential combined treatment approaches. [, ]

Galcanezumab

Compound Description: Galcanezumab is a humanized monoclonal antibody that binds to the CGRP ligand, preventing its interaction with the CGRP receptor. It is indicated for the preventive treatment of episodic migraine in adults. [, ]

Relevance: Like erenumab and fremanezumab, galcanezumab is a CGRP-targeting mAb used for migraine prevention and is studied in the context of combined therapies with rimegepant. [, ]

Atogepant

Compound Description: Atogepant is an orally administered, small-molecule CGRP receptor antagonist being investigated for the preventive treatment of migraine. []

Relevance: Atogepant, like rimegepant, is a gepant that blocks the CGRP receptor. Research directly compares the efficacy and safety of these two gepants in preventing migraine headaches. []

Synthesis Analysis

Rimegepant synthesis involves several key steps that prioritize efficiency and scalability. Recent studies have highlighted a biocatalytic approach as a promising method for large-scale production, utilizing mild conditions that are environmentally friendly .

Methods and Technical Details

The synthesis of Rimegepant typically includes the following steps:

  1. Preparation of Key Intermediates: The initial phase involves synthesizing specific intermediates that serve as building blocks for the final compound.
  2. Reduction and Cyclization: Techniques such as Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) have been employed to achieve enantioselective synthesis of these intermediates .
  3. Final Assembly: The final steps involve coupling reactions to form the complete Rimegepant structure, ensuring that all stereochemical configurations are preserved.

These methods have been optimized to enhance yield and reduce waste, aligning with principles of green chemistry .

Molecular Structure Analysis

Rimegepant has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.

Structure and Data

The chemical formula for Rimegepant is C19H22F2N4O2C_{19}H_{22}F_{2}N_{4}O_{2} and it features several notable components:

  • Core Structure: A cycloheptapyridine framework.
  • Substituents: Includes difluorophenyl and imidazopyridine moieties that play crucial roles in receptor binding.

The stereochemistry of Rimegepant has been confirmed through single crystal X-ray crystallography, ensuring the accuracy of its three-dimensional conformation .

Chemical Reactions Analysis

Rimegepant undergoes various chemical reactions during its synthesis, primarily involving:

  • Coupling Reactions: These are essential for forming the final product from its precursors.
  • Reduction Reactions: Employed to achieve the desired stereochemistry in specific intermediates.

Technical Details

The reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. For instance, the use of catalytic systems allows for selective transformations that are crucial in multi-step syntheses .

Mechanism of Action

Rimegepant exerts its therapeutic effects by antagonizing calcitonin gene-related peptide receptors. This mechanism plays a vital role in migraine pathophysiology.

Process and Data

  • Receptor Binding: Rimegepant binds selectively to CGRP receptors, inhibiting the action of CGRP—a neuropeptide involved in migraine attacks.
  • Clinical Efficacy: Meta-analyses have demonstrated significant improvements in pain relief and freedom from migraine symptoms within two hours post-administration, indicating its effectiveness compared to placebo treatments .
Physical and Chemical Properties Analysis

Rimegepant exhibits distinct physical and chemical properties that influence its formulation and stability.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Exhibits low solubility which is pH-dependent; solubility ranges from 8.575 mg/mL at pH 1.4 to 1.353 mg/mL at pH 5.6 .

Chemical Properties

  • Stability: Stability data indicate that Rimegepant maintains integrity under recommended storage conditions.
  • Polymorphism: Only one crystalline form has been identified, which simplifies manufacturing processes by ensuring consistency across batches .
Applications

Rimegepant's primary application lies in the treatment of acute migraines. It provides an alternative for patients who may not tolerate or respond adequately to traditional treatments like triptans.

Scientific Uses

Beyond migraine treatment, research is ongoing into potential applications of Rimegepant in other CGRP-related disorders, expanding its therapeutic scope. Its unique mechanism of action positions it as a valuable candidate for further pharmacological exploration within neurology and pain management fields .

Properties

CAS Number

1289023-67-1

Product Name

Rimegepant

IUPAC Name

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

Molecular Formula

C28H28F2N6O3

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1

InChI Key

KRNAOFGYEFKHPB-ANJVHQHFSA-N

SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

Solubility

Slightly soluble

Synonyms

BHV-3000; BHV 3000; BHV3000; BMS-927711; BMS 927711; BMS927711; Rimegepant

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

Isomeric SMILES

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.